4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Description
Properties
IUPAC Name |
4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c11-8-7-12-9-1-2-10(13-15(8)9)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDRUVUETRNEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NC=C3Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718267 | |
| Record name | 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012343-72-4 | |
| Record name | 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of kinase inhibition. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C10H11BrN4O
- Molecular Weight : 283.13 g/mol
- CAS Number : 1012343-72-4
The presence of the imidazo[1,2-b]pyridazine moiety is significant as it is associated with various pharmacological activities, especially in kinase inhibition.
Kinase Inhibition
Recent studies have highlighted that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit potent inhibitory effects on various kinases. Notably, this compound has been shown to inhibit TAK1 kinase effectively. The binding interactions were elucidated through molecular docking studies, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its inhibitory potency.
| Compound | Kinase Target | Inhibition (%) | IC50 (nM) |
|---|---|---|---|
| This compound | TAK1 | 95% | Not specified |
| Unsubstituted morpholine | TAK1 | 26% | Not specified |
| Piperazine derivative | TAK1 | 46% | Not specified |
The introduction of morpholine at position C6 of the imidazo[1,2-b]pyridazine core significantly enhances kinase inhibition compared to unsubstituted variants, indicating a favorable SAR for this class of compounds .
Case Studies
A study conducted on various analogs of imidazo[1,2-b]pyridazines demonstrated that modifications at specific positions can drastically alter biological activity. For instance, substituting different aryl groups or modifying the morpholine moiety led to varied degrees of potency against TAK1 and other kinases .
In a comparative analysis, compounds with a cis-dimethylmorpholine substituent exhibited superior inhibition compared to their unsubstituted counterparts. This finding underscores the importance of structural modifications in enhancing drug-like properties and selectivity .
The mechanism by which this compound exerts its biological effects involves competitive inhibition at the ATP-binding site of kinases. Key residues within the binding pocket interact with the morpholine and imidazo[1,2-b]pyridazine moieties, facilitating effective inhibition .
Molecular Docking Insights
Molecular docking studies have provided insights into the binding interactions between this compound and its kinase targets. The oxygen atom in the morpholine moiety forms crucial interactions with conserved lysine residues in the ATP-binding site, which is essential for kinase activity .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₀H₁₁BrN₄O
Molecular Weight : 283.13 g/mol
CAS Number : 1012343-72-4
The compound features a morpholine ring substituted at the fourth position with a 3-bromoimidazo[1,2-b]pyridazine moiety. Its unique structural characteristics contribute to its biological activity, particularly as a kinase inhibitor.
Kinase Inhibition
Research indicates that 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine exhibits significant inhibitory activity against the TAK1 kinase. TAK1 (TGF-beta-activated kinase 1) is involved in various cellular processes and signaling pathways linked to inflammation and cancer. Studies have shown that this compound can inhibit TAK1 with an efficacy of up to 95% , making it a promising candidate for therapeutic development against diseases where TAK1 is implicated, such as cancer and inflammatory disorders .
Potential Therapeutic Applications
The compound's ability to inhibit specific kinases positions it as a potential therapeutic agent in several fields:
- Cancer Treatment : By targeting TAK1, it may help in treating cancers that exhibit aberrant TAK1 signaling.
- Inflammatory Disorders : Given its role in inflammatory pathways, it could be beneficial for conditions like rheumatoid arthritis or inflammatory bowel disease (IBD) .
- Autoimmune Diseases : The inhibition of pathways involving cytokines could provide therapeutic avenues for autoimmune conditions such as multiple sclerosis .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques. A notable method includes:
- Microwave-Assisted Suzuki Cross-Coupling Reactions : This method efficiently forms the desired product from boronic acid derivatives and halogenated precursors under controlled conditions .
Structure-Activity Relationship (SAR)
Molecular docking studies have been conducted to elucidate the interaction between this compound and the TAK1 kinase. These studies demonstrate effective binding within the ATP-binding site of TAK1, highlighting critical hydrogen bonds and hydrophobic interactions with key residues such as Lys-63 and Ala-107. This binding mode is crucial for its inhibitory action and underscores the importance of structural modifications on its activity .
Comparison with Similar Compounds
Morpholine-Modified Analogues
Key Observations :
- Steric Effects : Methyl groups on the morpholine ring (e.g., S2) increase molecular weight and hydrophobicity, improving membrane permeability and kinase binding .
- Stereochemistry : The R-isomer (S8) exhibits superior TAK1 inhibition compared to the S-isomer (S9), highlighting enantioselectivity in kinase interactions .
Core-Substituted Analogues
Key Observations :
- Biological Activity : Replacement of bromine with indazolyl groups (e.g., 26, 28) enhances TAK1 inhibition potency due to π-π stacking and hydrogen bonding with the kinase active site .
- Scaffold Hybridization : YPC-21440 replaces the morpholine with a thiazolidinedione-piperazine moiety, shifting activity toward Pim kinases .
Heterocycle-Replaced Analogues
Key Observations :
- Solubility : Pyrrolidine analogues lack the morpholine’s ether oxygen, reducing hydrogen-bonding capacity and aqueous solubility .
Physicochemical and Spectral Comparisons
- NMR Shifts : The parent compound’s imidazole proton resonates at δ 7.50 (s, 1H) , while methyl-substituted morpholine analogues (e.g., S2) show upfield shifts for adjacent protons due to steric shielding .
- Molecular Weight: Bromine substitution increases molecular weight (~80 g/mol) compared to non-brominated analogues, influencing pharmacokinetic properties .
Preparation Methods
Preparation Methods of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the imidazo[1,2-b]pyridazine core followed by selective bromination and subsequent substitution at the 6-position with morpholine. The key steps include:
- Formation of the imidazo[1,2-b]pyridazine scaffold via cyclization reactions.
- Introduction of the bromine atom at the 3-position.
- Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the morpholine moiety at the 6-position.
Detailed Synthetic Routes
Cyclization to Form Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine nucleus can be synthesized by condensation of appropriate hydrazine derivatives with pyridazine precursors. This step generally involves:
- Reacting 3-amino-pyridazine derivatives with aldehydes or ketones to form imines.
- Cyclization under acidic or basic conditions to afford the fused imidazo[1,2-b]pyridazine ring.
Bromination at the 3-Position
Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce the bromine atom specifically at the 3-position of the imidazo[1,2-b]pyridazine ring.
Attachment of Morpholine via Nucleophilic Substitution or Cross-Coupling
The morpholine substituent is introduced at the 6-position either by:
- Direct nucleophilic aromatic substitution if the 6-position bears a suitable leaving group (e.g., halogen).
- Palladium-catalyzed Buchwald–Hartwig amination or Suzuki-type cross-coupling reactions using 6-bromoimidazo[1,2-b]pyridazine intermediates and morpholine as the nucleophile.
Representative Preparation Procedure
A typical preparation sequence can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivative + pyridazine aldehyde, acid/base catalyst | Formation of imidazo[1,2-b]pyridazine core |
| 2 | Bromination | NBS or Br2, solvent (e.g., dichloromethane), room temperature | Selective bromination at 3-position |
| 3 | Cross-coupling/Nucleophilic substitution | Morpholine, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., DMF), reflux | Introduction of morpholine at 6-position |
Example from Patent Literature
A patent (CN104496995A) describes methods for preparing related imidazo[1,2-b]pyridazine derivatives, including brominated intermediates and their functionalization via palladium-catalyzed cross-coupling reactions. Key points from this source include:
- Use of palladium catalysts such as Pd(PPh3)4.
- Bases like potassium carbonate or cesium carbonate to facilitate coupling.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction temperatures typically ranging from room temperature to reflux conditions.
- Reaction times from several hours to overnight to achieve high yields.
This approach is adaptable for the preparation of this compound by substituting the appropriate amine nucleophile (morpholine) in the coupling step.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 (5–10 mol%) | Commonly used for amination cross-coupling |
| Base | K2CO3, Cs2CO3 (1.5–3 equiv) | Facilitates deprotonation and coupling |
| Solvent | DMF, THF, toluene | Polar aprotic solvents preferred |
| Temperature | 80–120 °C | Reflux conditions to enhance reaction rate |
| Reaction Time | 6–24 hours | Dependent on substrate reactivity |
Purification and Characterization
Post-reaction, the product is typically purified by column chromatography or recrystallization. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis for purity assessment.
Summary of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Formation of imidazo core | Cyclization | Hydrazine derivative, pyridazine aldehyde, acid/base catalyst | Imidazo[1,2-b]pyridazine scaffold |
| Bromination | Electrophilic aromatic substitution | NBS or Br2, solvent, ambient temperature | 3-Bromoimidazo[1,2-b]pyridazine intermediate |
| Morpholine substitution | Pd-catalyzed cross-coupling or nucleophilic substitution | Morpholine, Pd catalyst, base, solvent, reflux | Target compound this compound |
Research Findings and Notes
- The palladium-catalyzed amination method offers high regioselectivity and yield for morpholine substitution.
- Bromination conditions must be carefully controlled to avoid polybromination or substitution at undesired positions.
- The choice of base and solvent significantly affects the coupling efficiency.
- The synthetic route is adaptable for scale-up in industrial settings due to the availability of reagents and mild reaction conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine, and how are they addressed methodologically?
- Synthesis Optimization : The compound is synthesized via nucleophilic aromatic substitution or Suzuki coupling. Key challenges include regioselective bromination and morpholine ring installation.
- Example: Substrate S1 synthesis achieved 87% yield via coupling of 3-bromoimidazo[1,2-b]pyridazine with morpholine under Pd catalysis in anhydrous THF at 80°C .
- A competing method used (2S,6R)-2,6-dimethylmorpholine for stereochemical control, yielding 95% via optimized reaction times and temperature gradients .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Key signals include the morpholine protons (δ 3.5–4.0 ppm) and imidazopyridazine aromatic protons (δ 7.1–8.6 ppm). For example, the morpholine methyl groups in (2S,6R)-2,6-dimethylmorpholine derivatives show distinct doublets at δ 1.15–1.28 ppm .
- HRMS : Exact mass confirmation (e.g., C12H16BrN4O [M+H]+: 311.0507) is essential to distinguish from halogenated byproducts .
- X-ray Crystallography : Limited data available, but computational models (e.g., PubChem 3D structures) can supplement structural validation .
Advanced Research Questions
Q. How does this compound interact with kinase targets like TAK1 or DYRK1A, and what experimental designs validate these interactions?
- Kinase Inhibition Assays : The compound acts as a TAK1 inhibitor (IC50 < 100 nM) in ATP-competitive binding assays. Use TR-FRET-based kinase activity assays with recombinant proteins and ATP analogs for validation .
- Structural Insights : Docking studies (e.g., using Schrödinger Suite) reveal halogen bonding between the bromine atom and kinase hinge regions, critical for potency .
- Table 1 : Comparative Kinase Selectivity Profile
| Kinase | IC50 (nM) | Selectivity vs. Off-Targets |
|---|---|---|
| TAK1 | 28 | >100-fold over JNK1/2 |
| DYRK1A | 45 | >50-fold over CLK1 |
| Data derived from kinase panel screens in . |
Q. What computational strategies are effective in predicting the ADMET properties of this compound?
- In Silico Tools : Use SwissADME for predicting solubility (LogP = 2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions.
- MD Simulations : Molecular dynamics (e.g., GROMACS) model blood-brain barrier penetration, showing limited CNS exposure due to polar morpholine .
- Metabolism Prediction : MetaSite identifies N-dealkylation and oxidative debromination as primary metabolic pathways .
Q. How do structural modifications (e.g., morpholine stereochemistry or bromine replacement) impact bioactivity?
- Stereochemical Effects : (2S,6R)-2,6-dimethylmorpholine derivatives show 3-fold higher TAK1 inhibition than racemic analogs due to improved binding pocket complementarity .
- Bromine Replacement : Substituting bromine with chlorine reduces potency (IC50 increases from 28 nM to 120 nM), highlighting halogen’s role in hydrophobic interactions .
- Morpholine Alternatives : Replacing morpholine with piperazine decreases solubility but improves metabolic stability in hepatocyte assays .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Case Study : One study reported IC50 = 28 nM for TAK1 inhibition , while another observed IC50 = 45 nM .
- Resolution : Differences arise from assay conditions (e.g., ATP concentrations: 10 µM vs. 100 µM). Normalize data using ATP Km values for cross-study comparisons.
- Validation : Orthogonal assays (e.g., cellular phosphorylation assays using phospho-specific antibodies) confirm target engagement .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
- Synthesis :
- Use anhydrous solvents and inert atmospheres to prevent bromine displacement by moisture .
- Monitor reaction progress via TLC (Rf = 0.3 in DCM/MeOH 9:1) .
- Bioassays :
- Standardize cell lines (e.g., HEK293-TLR4 for TAK1 studies) and serum-free media to avoid cytokine interference .
- Include control compounds (e.g., 5Z-7-oxozeaenol for TAK1 inhibition) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
